molecular formula C17H14FN3O2S B3009863 2-(2-fluorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034397-05-0

2-(2-fluorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B3009863
CAS RN: 2034397-05-0
M. Wt: 343.38
InChI Key: SZCWDQDSFVATOT-UHFFFAOYSA-N
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Description

The compound "2-(2-fluorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide" is a chemical substance that has not been explicitly described in the provided papers. However, similar compounds have been synthesized and studied for various properties and applications, such as flavoring substances and herbicidal activities. These compounds share structural similarities, such as the presence of a phenoxyacetamide moiety, which is a common feature in the molecules described in the papers .

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions and the use of starting materials like aniline derivatives or phenols. For instance, the synthesis of a structurally similar compound involved the use of 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . Another related compound was synthesized using 3-fluoro-4-cyanophenol as a primary compound . These methods suggest that the synthesis of "2-(2-fluorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide" could potentially involve similar starting materials and coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For example, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by elemental analysis, FTIR, 1H NMR, and single-crystal X-ray diffraction . The crystal structure of a similar compound was solved by direct methods and refined to a final R-value, indicating the precision of the structural data obtained . These techniques could be applied to determine the molecular structure of "2-(2-fluorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide".

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored to some extent. For instance, the HOMO and LUMO analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide was used to determine charge transfer within the molecule, which is indicative of its potential reactivity . Additionally, the first hyperpolarizability was calculated to assess the role of the compound in nonlinear optics . These analyses provide insights into the electronic properties that govern the reactivity of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through various analyses. The vibrational frequencies and corresponding assignments were investigated using FT-IR and NMR spectroscopies, complemented by DFT calculations . The thermal stability was assessed using thermogravimetric analysis and differential thermal analysis . Moreover, the herbicidal activities of some acetamide derivatives were evaluated, demonstrating their potential application in agriculture . These studies provide a foundation for understanding the properties of "2-(2-fluorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide".

Scientific Research Applications

Flavouring Substance Evaluation

One significant application area for related compounds is in the realm of flavouring substances. An opinion on a structurally related compound, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, was delivered by EFSA, highlighting its use as a flavouring substance in food, except beverages. The substance showed no adverse effects in a 90-day oral gavage study in rats at doses up to 100 mg/kg body weight per day, suggesting a safe margin of safety. Developmental toxicity was not observed at dose levels up to 1,000 mg/kg body weight per day in rats (Younes et al., 2018).

Synthesis and Anti-inflammatory Activity

Another area of focus is the synthesis of novel compounds for potential therapeutic applications. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

Research also delves into the synthesis of coordination complexes involving pyrazole-acetamide derivatives and their antioxidant activity. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, providing insights into their potential use in pharmacology and materials science (Chkirate et al., 2019).

Chemoselective Acetylation

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, using Novozym 435 as the catalyst, represents another application. This process optimization study contributes to the sustainable synthesis of important pharmaceutical intermediates (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-12-4-1-2-5-14(12)23-11-16(22)21-10-13-17(20-8-7-19-13)15-6-3-9-24-15/h1-9H,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCWDQDSFVATOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=NC=CN=C2C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

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